N-Methyl-N'-(6-methylpyridin-2-yl)urea is a chemical compound with the molecular formula and a molecular weight of approximately 167.19 g/mol. This compound falls under the category of ureas, which are organic compounds containing the functional group -NH2CO-. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and other fields due to their ability to act as intermediates in various chemical reactions.
The compound is classified as a urea derivative, specifically featuring a methyl group attached to one nitrogen atom and a 6-methylpyridin-2-yl group attached to the other nitrogen atom. It is cataloged under several chemical databases, including PubChem, where it is identified with the Chemical Identifier (CID) 54491067 .
The synthesis of N-Methyl-N'-(6-methylpyridin-2-yl)urea typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with methyl isocyanate in the presence of a suitable base such as triethylamine. This method allows for the formation of the urea linkage effectively.
N-Methyl-N'-(6-methylpyridin-2-yl)urea has a distinct molecular structure characterized by its urea functional group linked to a 6-methylpyridine moiety. The structural formula can be represented as follows:
CN(C(=O)N=C1=CC=CC(=N1)C)C
QKMBGQZVCTQWJY-UHFFFAOYSA-N
N-Methyl-N'-(6-methylpyridin-2-yl)urea can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-Methyl-N'-(6-methylpyridin-2-yl)urea primarily depends on its interactions within biological systems or chemical environments:
N-Methyl-N'-(6-methylpyridin-2-yl)urea has several scientific uses:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6